Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate, commonly referred to as disodium ethylenediamine-N,N'-diacetate, is a chelating agent that is part of the ethylenediamine family. This compound contains two acetic acid groups and two hydroxyethyl substituents attached to the ethylenediamine backbone. The structural formula can be represented as:
This compound is primarily utilized for its ability to bind metal ions, making it valuable in various chemical and biological applications.
where represents a metal ion and denotes the disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate exhibits significant biological activity due to its chelating properties. It is known to influence the bioavailability of essential trace metals and has been studied for its potential therapeutic applications in conditions involving metal overload, such as hemochromatosis. Additionally, it may have antioxidant properties by sequestering free metal ions that catalyze oxidative reactions.
Several methods exist for synthesizing disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate:
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate is widely used in various fields:
Studies have shown that disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate interacts effectively with various metal ions, forming stable complexes. Its interaction with iron ions has been particularly noted for its role in enhancing iron absorption in biological systems. Research indicates that this compound can modulate the bioavailability of metals like zinc and copper, impacting their physiological roles.
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate shares similarities with other chelating agents, particularly those derived from ethylenediamine. Here are some comparable compounds:
Compound Name | Structure Type | Unique Features |
---|---|---|
Ethylenediaminetetraacetic acid | Tetra-acidic chelator | Stronger binding capacity for divalent metals |
N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid | Bis-acidic chelator | More selective for specific metal ions |
N,N'-diacetylethylenediamine | Di-acidic chelator | Simpler structure; less effective than disodium variant |
N,N'-di(2-hydroxypropyl)ethylenediamine | Hydroxylated derivative | Higher solubility in organic solvents |
Disodium di-N,N'-(2-hydroxyethyl)ethylenediaminediacetate stands out due to its dual hydroxyethyl substituents, which enhance its solubility and binding properties compared to simpler ethylenediamine derivatives. This uniqueness allows it to perform effectively in both biological and industrial applications where metal ion binding is critical.